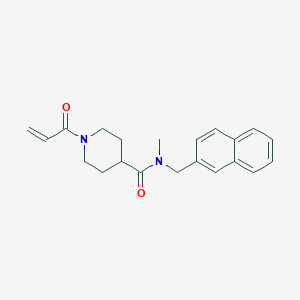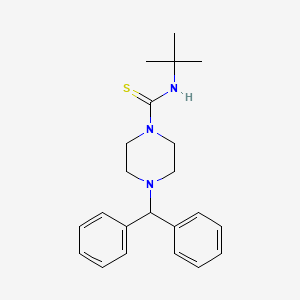
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is a thione derivative that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 406.6 g/mol.
Preparation Methods
The synthesis of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione typically involves a multi-step process. One common method includes the reaction of (R/S)-amino acids, amines, paraformaldehyde, and tert-butyl isocyanide in a one-pot three-step multicomponent reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and reactivity. Industrially, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but they generally involve the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione can be compared to other similar compounds such as piperidine derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its thione group, which imparts distinct chemical properties and reactivity .
Similar Compounds::- Piperidine derivatives
- 2,8-Diazaspiro[4.5]decane-1-one
- Substituted aminobenzene derivatives
Properties
IUPAC Name |
4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNDIFVTQISUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
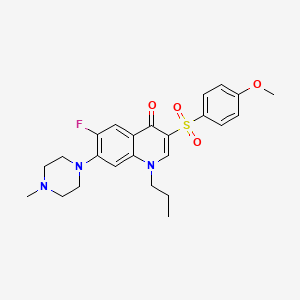
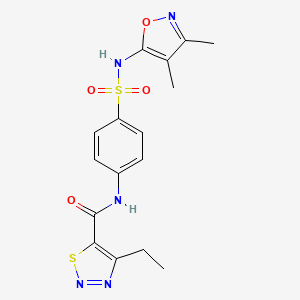
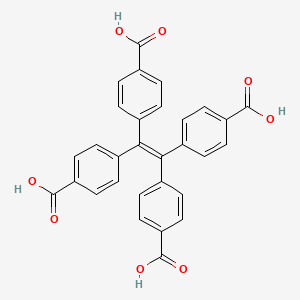
![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)
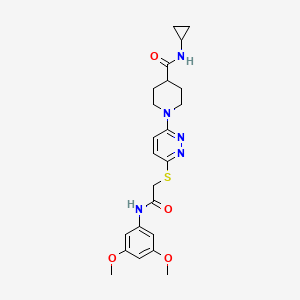
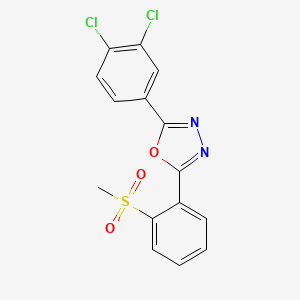
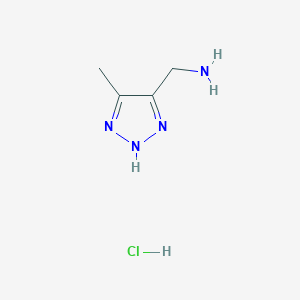
![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)
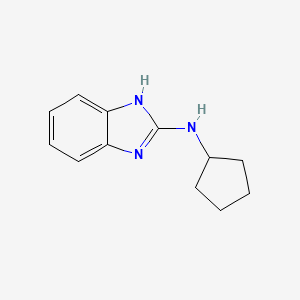
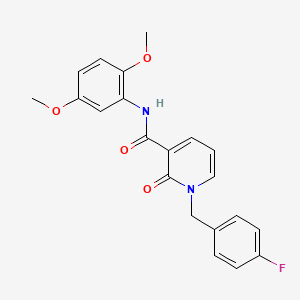
![1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride](/img/structure/B2389425.png)
![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)
![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)
